n-(2-Fluorobenzyl)-2-hydroxybenzamide
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Overview
Description
N-(2-Fluorobenzyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with a fluorobenzyl and a hydroxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with 2-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 2-Fluorobenzyl-2-hydroxybenzoic acid.
Reduction: N-(2-Fluorobenzyl)-2-aminobenzylamine.
Substitution: N-(2-Methoxybenzyl)-2-hydroxybenzamide.
Scientific Research Applications
N-(2-Fluorobenzyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluorobenzyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-Fluorobenzyl)-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxy group.
N-(2-Methoxybenzyl)-2-hydroxybenzamide: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
N-(2-Fluorobenzyl)-2-hydroxybenzamide is unique due to the presence of both a hydroxy group and a fluorobenzyl group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxy group can participate in hydrogen bonding, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C14H12FNO2 |
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Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H12FNO2/c15-12-7-3-1-5-10(12)9-16-14(18)11-6-2-4-8-13(11)17/h1-8,17H,9H2,(H,16,18) |
InChI Key |
ICCFVGQVDRHUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=C2O)F |
Origin of Product |
United States |
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